molecular formula C6H11Cl2N3OS B13482608 4-Aminobenzene-1-sulfonoimidamide dihydrochloride

4-Aminobenzene-1-sulfonoimidamide dihydrochloride

Cat. No.: B13482608
M. Wt: 244.14 g/mol
InChI Key: ZNFPCGGHBUMMEY-UHFFFAOYSA-N
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Description

4-Aminobenzene-1-sulfonoimidamide dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure and properties, which make it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzene-1-sulfonoimidamide dihydrochloride typically involves the reaction of 4-aminobenzenesulfonamide with appropriate reagents under controlled conditions. One common method includes the use of sulfonyl chlorides and amines, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzene-1-sulfonoimidamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted benzene derivatives. These products have their own unique applications in different fields .

Scientific Research Applications

4-Aminobenzene-1-sulfonoimidamide dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminobenzene-1-sulfonoimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, blocking their activity and affecting various biochemical processes. For example, it can inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis, thereby exerting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminobenzene-1-sulfonoimidamide dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

Molecular Formula

C6H11Cl2N3OS

Molecular Weight

244.14 g/mol

IUPAC Name

4-(aminosulfonimidoyl)aniline;dihydrochloride

InChI

InChI=1S/C6H9N3OS.2ClH/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4H,7H2,(H3,8,9,10);2*1H

InChI Key

ZNFPCGGHBUMMEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=N)(=O)N.Cl.Cl

Origin of Product

United States

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